molecular formula C5H10O2 B569826 Isovaleric Acid-d9 CAS No. 344298-81-3

Isovaleric Acid-d9

Cat. No.: B569826
CAS No.: 344298-81-3
M. Wt: 111.188
InChI Key: GWYFCOCPABKNJV-CBZKUFJVSA-N
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Description

Isovaleric Acid-d9, also known as 3-Methylbutyric-d9 acid, is a deuterated form of isovaleric acid. It is a branched-chain alkyl carboxylic acid with the chemical formula C5D9HO2. The compound is often used in scientific research due to its unique isotopic properties, which make it valuable in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovaleric Acid-d9 can be synthesized through the deuteration of isovaleric acid. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the catalytic hydrogenation of isovaleric acid in the presence of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Isovaleric Acid-d9 undergoes typical carboxylic acid reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isovaleric Acid-d9 is widely used in various scientific research fields:

    Chemistry: It serves as a reference standard in NMR spectroscopy due to its deuterated nature, which provides distinct spectral features.

    Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic disorders.

    Medicine: It is employed in pharmacokinetic studies to investigate drug metabolism and distribution.

    Industry: It is used in the synthesis of labeled compounds for research and development purposes

Mechanism of Action

The mechanism of action of Isovaleric Acid-d9 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a metabolic tracer, allowing researchers to study the dynamics of metabolic processes. It is known to interact with enzymes involved in fatty acid metabolism, such as aspartate aminotransferase and pseudomonalisin, influencing their activity and providing insights into metabolic regulation .

Comparison with Similar Compounds

Uniqueness: Isovaleric Acid-d9 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct spectral features that help in the precise analysis of chemical structures and dynamics .

Properties

IUPAC Name

2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFCOCPABKNJV-CBZKUFJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A process for the preparation of 3-methyl-butyric acid comprising (a) oxidizing 3-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 3-methyl-butyric acid and (b) recovering the 3-methyl-butyric add produced in (a).
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